

A Kinase Specificity Profile of Dasatinib: A Case Study in Off-Target Analysis

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Compound of Interest

Compound Name: Aromatase-IN-3

Cat. No.: B12378570

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Introduction

In drug discovery and development, understanding the specificity of a compound is paramount. While a drug is often designed to interact with a primary target, its potential interactions with other cellular components, known as off-target effects, can have significant implications for both efficacy and safety. Kinase inhibitors, a major class of therapeutic agents, are particularly susceptible to off-target interactions due to the conserved nature of the ATP-binding pocket across the kinome.

This guide provides a comprehensive analysis of the kinase specificity of Dasatinib, a potent tyrosine kinase inhibitor. As specific kinase profiling data for a compound designated "**Aromatase-IN-3**" is not publicly available, we are using Dasatinib as a well-characterized example to illustrate the principles and methodologies of kinase specificity profiling. Dasatinib's primary targets are BCR-ABL and SRC family kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).^[1] However, it is known to be a multi-kinase inhibitor, making it an excellent case study for examining kinase selectivity.

Quantitative Kinase Specificity Profile of Dasatinib

The following table summarizes the binding affinities of Dasatinib against a panel of kinases, as determined by the KINOMEScan™ competitive binding assay. The dissociation constant (K_d) is a measure of the binding affinity between a ligand (Dasatinib) and a protein (kinase); a lower K_d value indicates a stronger binding affinity.

Kinase Target	Dissociation Constant (Kd) in nM
ABL1	< 1
SRC	< 1
LCK	< 1
YES1	< 1
FYN	< 1
c-KIT	1.1
PDGFR β	1.1
EPHA2	1.3
DDR1	28
BTK	6.1
TEC	6.8
CSK	16
p38 α (MAPK14)	220
MEK1 (MAP2K1)	> 10,000

This table is a compilation of data from multiple sources and represents a selection of key on- and off-targets of Dasatinib. The KINOMEScan™ platform can assess binding against a much larger panel of over 450 kinases.

Experimental Protocols

KINOMEScan™ Competitive Binding Assay

The kinase selectivity of Dasatinib is determined using the KINOMEScan™ assay, a high-throughput, competition-based binding assay.^{[2][3][4][5]}

Principle: The assay measures the ability of a test compound (Dasatinib) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase

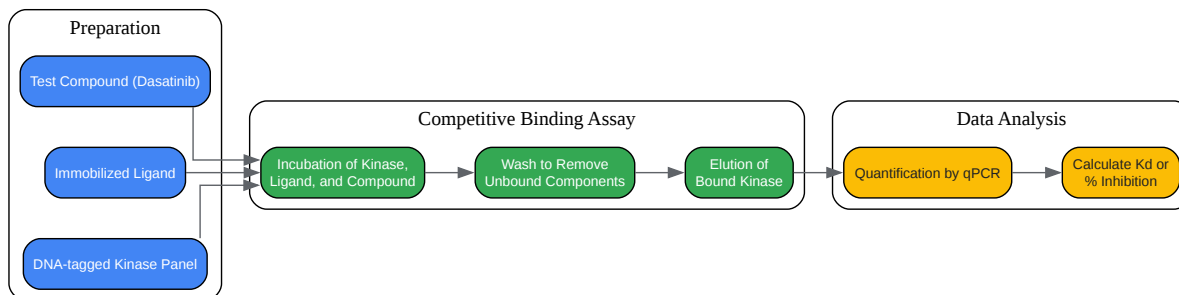
that remains bound to the immobilized ligand is quantified.

Procedure:

- **Kinase Preparation:** A comprehensive panel of human kinases is expressed, typically as fusions to a DNA tag for quantification by qPCR.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
- **Competitive Binding:** The DNA-tagged kinases are incubated in individual wells with the immobilized ligand and the test compound (Dasatinib) at various concentrations. A DMSO control (no test compound) is included to represent 100% kinase binding.
- **Washing:** Unbound kinase and test compound are washed away.
- **Elution:** The bound kinase is eluted from the solid support.
- **Quantification:** The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.
- **Data Analysis:** The results are typically reported as the percentage of the DMSO control or as a dissociation constant (K_d) calculated from a dose-response curve.

Visualizations

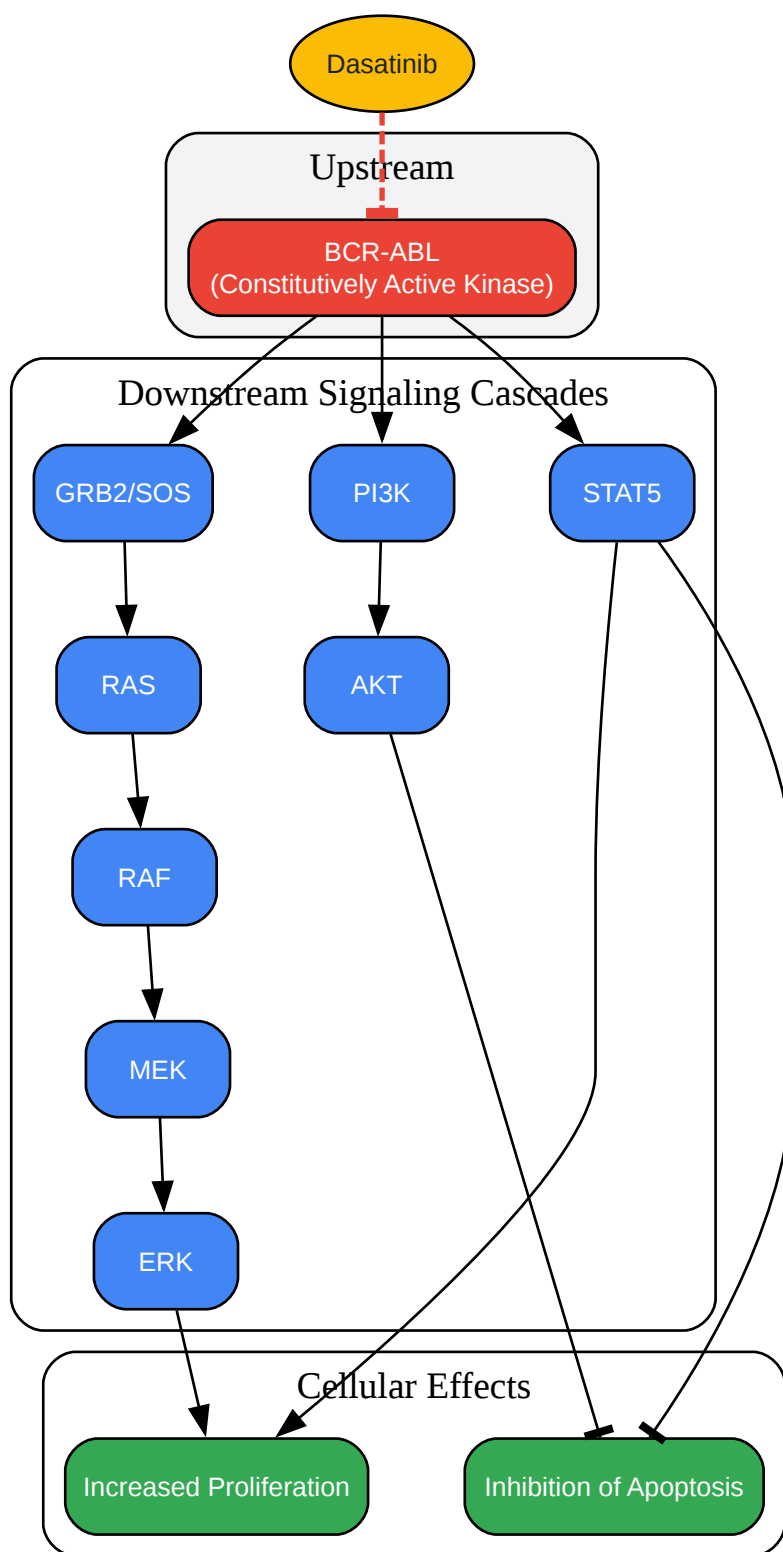
Experimental Workflow for Kinase Specificity Profiling



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Caption: KINOMEScan™ Experimental Workflow.

BCR-ABL Signaling Pathway and Dasatinib Inhibition



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Caption: BCR-ABL Signaling and Dasatinib Inhibition.

Conclusion

The kinase specificity profile of Dasatinib reveals its potent inhibition of the intended targets, BCR-ABL and SRC family kinases, which underlies its therapeutic efficacy in CML and Ph+ ALL. However, the data also clearly demonstrates its interaction with a number of other kinases, some with high affinity. This "polypharmacology" can contribute to both its broader anti-cancer activity and its side-effect profile. This case study of Dasatinib underscores the critical importance of comprehensive kinase specificity profiling in modern drug development. Such analyses provide invaluable insights into a compound's mechanism of action, help to rationalize its clinical effects, and guide the development of more selective and safer therapeutic agents.

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